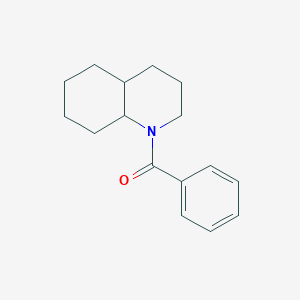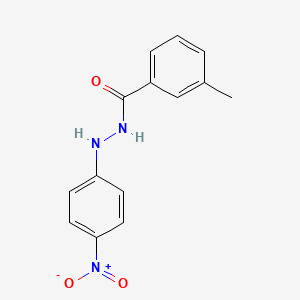![molecular formula C13H13N3O2S B5423209 2-[(5-propyl-1,3,4-oxadiazol-2-yl)methylsulfanyl]-1,3-benzoxazole](/img/structure/B5423209.png)
2-[(5-propyl-1,3,4-oxadiazol-2-yl)methylsulfanyl]-1,3-benzoxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(5-propyl-1,3,4-oxadiazol-2-yl)methylsulfanyl]-1,3-benzoxazole is a heterocyclic compound that contains both oxadiazole and benzoxazole moieties. These structures are known for their diverse biological activities and are often explored for their potential in medicinal chemistry. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-propyl-1,3,4-oxadiazol-2-yl)methylsulfanyl]-1,3-benzoxazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of substituted phenols with substituted benzoyl chlorides in the presence of a base such as sodium hydroxide. The reaction mixture is stirred at low temperatures (0–5 °C) and monitored by thin-layer chromatography (TLC) using a solvent mixture like n-hexane and ethyl acetate .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of environmentally benign solvents and catalysts is often preferred to minimize the environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(5-propyl-1,3,4-oxadiazol-2-yl)methylsulfanyl]-1,3-benzoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the oxadiazole or benzoxazole rings using reagents like halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or aryl halides in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted oxadiazole or benzoxazole derivatives.
Applications De Recherche Scientifique
2-[(5-propyl-1,3,4-oxadiazol-2-yl)methylsulfanyl]-1,3-benzoxazole has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antioxidant activities.
Medicine: Explored for its anticancer properties and its ability to inhibit specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-[(5-propyl-1,3,4-oxadiazol-2-yl)methylsulfanyl]-1,3-benzoxazole involves its interaction with various molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit the activity of specific kinases or proteases, thereby modulating cellular signaling pathways and inducing apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,4-Oxadiazole Derivatives: Known for their antimicrobial and antioxidant activities.
Benzoxazole Derivatives: Studied for their anticancer and anti-inflammatory properties.
Uniqueness
2-[(5-propyl-1,3,4-oxadiazol-2-yl)methylsulfanyl]-1,3-benzoxazole is unique due to its combined oxadiazole and benzoxazole moieties, which provide a synergistic effect in its biological activities. This dual functionality allows it to interact with multiple targets, making it a versatile compound in medicinal chemistry.
Propriétés
IUPAC Name |
2-[(5-propyl-1,3,4-oxadiazol-2-yl)methylsulfanyl]-1,3-benzoxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2S/c1-2-5-11-15-16-12(18-11)8-19-13-14-9-6-3-4-7-10(9)17-13/h3-4,6-7H,2,5,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYXMNDPZJFIKFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C(O1)CSC2=NC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-{1-[1-phenyl-3-(1H-1,2,4-triazol-1-yl)propyl]-1H-imidazol-2-yl}benzonitrile](/img/structure/B5423144.png)
![N-{1-[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]-1H-pyrazol-5-yl}-4-methoxybenzamide](/img/structure/B5423150.png)
![3-chloro-5-[3-[4-(4-fluorophenyl)-1H-pyrazol-5-yl]piperidine-1-carbonyl]-1H-pyridin-2-one](/img/structure/B5423153.png)
![methyl 2-({[(4-methylcyclohexyl)amino]carbonyl}amino)benzoate](/img/structure/B5423165.png)
![N-(4-hydroxy-2,3-dimethylphenyl)-N'-[(4-methylphenyl)sulfonyl]benzenecarboximidamide](/img/structure/B5423172.png)

![4-methoxyphenyl 4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B5423184.png)
![2-{4-[(1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]-1-piperazinyl}pyrazine](/img/structure/B5423190.png)
![ethyl 4-[(4-nitrophenyl)carbamoyl]-1H-imidazole-5-carboxylate](/img/structure/B5423198.png)

![(5E)-5-[[4-[3-(4-chloro-3-methylphenoxy)propoxy]-3-methoxyphenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B5423211.png)
![N-[3-(dimethylamino)propyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B5423214.png)
![4-{[2-(2-fluoro-4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-methylpiperazin-2-one](/img/structure/B5423215.png)
![6-(2,7-diazaspiro[4.5]dec-2-ylsulfonyl)-1,3-benzoxazol-2(3H)-one hydrochloride](/img/structure/B5423219.png)
